- Carboxamide compounds as modulators of eukaryotic initiation factor 2 and their preparation, World Intellectual Property Organization, , ,

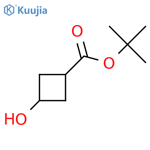

Cas no 939768-64-6 (tert-butyl cis-3-hydroxycyclobutanecarboxylate)

939768-64-6 structure

상품 이름:tert-butyl cis-3-hydroxycyclobutanecarboxylate

CAS 번호:939768-64-6

MF:C9H16O3

메가와트:172.221543312073

MDL:MFCD20259656

CID:1015738

PubChem ID:57478438

tert-butyl cis-3-hydroxycyclobutanecarboxylate 화학적 및 물리적 성질

이름 및 식별자

-

- cis-tert-butyl 3-hydroxycyclobutanecarboxylate

- tert-butyl 3-hydroxycyclobutane-1-carboxylate

- 1,1-Dimethylethyl cis-3-hydroxycyclobutanecarboxylate (ACI)

- cis-tert-Butyl 3-hydroxycyclobutane-1-carboxylate

- tert-butyl cis-3-hydroxycyclobutanecarboxylate

- J-525036

- J-520096

- TERT-BUTYL(1R,3R)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE

- TERT-BUTYL (1S,3S)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE

- SY286814

- SY358218

- t-Butyl 3-hydroxycyclobutanecarboxylate

- SCHEMBL2342365

- TERT-BUTYL CIS-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE

- 1311166-10-5

- MFCD20259658

- tert-butyl 3-hydroxycyclobutanecarboxylate

- SB84420

- 939768-64-6

- MFCD20257857

- 1-Boc-3-Hydroxycyclobutane

- BS-43523

- Z1278923948

- A903387

- TERT-BUTYL TRANS-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE

- AT10117

- 3-Hydroxycyclobutanecarboxylic acid tert-butyl ester

- SCHEMBL12391593

- AM10882

- SY346115

- 3-hydroxy-cyclobutanecarboxylic acid tert-butyl ester

- AT10119

- trans-tert-butyl 3-hydroxycyclobutanecarboxylate

- AKOS032947427

- DTXSID10726840

- 1311158-43-6

- tert-butyl trans-3-hydroxycyclobutanecarboxylate

- TYVLAZGEMLWPQS-UHFFFAOYSA-N

- CS-0159501

- PS-17517

- TERT-BUTYL (1R,3R)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE

- EN300-6748962

- SCHEMBL1965621

- t-Butyl trans-3-hydroxycyclobutane-1-carboxylate

- MFCD20259656

- EN300-1721665

- FT-0710627

- CS-0159774

- AT10050

- SCHEMBL3958434

- DB-297115

- DB-299322

- DA-46194

- SCHEMBL25961268

-

- MDL: MFCD20259656

- 인치: 1S/C9H16O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7,10H,4-5H2,1-3H3

- InChIKey: TYVLAZGEMLWPQS-UHFFFAOYSA-N

- 미소: OC1CC(C(=O)OC(C)(C)C)C1

계산된 속성

- 정밀분자량: 172.109944368g/mol

- 동위원소 질량: 172.109944368g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 3

- 중원자 수량: 12

- 회전 가능한 화학 키 수량: 3

- 복잡도: 175

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 46.5Ų

- 소수점 매개변수 계산 참조값(XlogP): 0.9

tert-butyl cis-3-hydroxycyclobutanecarboxylate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS122124-500MG |

tert-butyl cis-3-hydroxycyclobutanecarboxylate |

939768-64-6 | 95% | 500MG |

¥ 1,386.00 | 2023-04-03 | |

| eNovation Chemicals LLC | Y0979962-5g |

Cis-tert-butyl 3-hydroxycyclobutanecarboxylate |

939768-64-6 | 95% | 5g |

$700 | 2023-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230141-1g |

tert-Butyl cis-3-hydroxycyclobutane-1-carboxylate |

939768-64-6 | 98% | 1g |

¥556.00 | 2024-04-24 | |

| Chemenu | CM202687-1g |

cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |

939768-64-6 | 95% | 1g |

$729 | 2021-06-15 | |

| ChemScence | CS-0159501-5g |

tert-Butyl cis-3-hydroxycyclobutane-1-carboxylate |

939768-64-6 | 5g |

$700.0 | 2022-04-26 | ||

| Enamine | EN300-6748962-2.5g |

rac-tert-butyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate |

939768-64-6 | 95.0% | 2.5g |

$102.0 | 2025-03-21 | |

| Chemenu | CM202687-1g |

cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |

939768-64-6 | 95% | 1g |

$153 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230141-250mg |

tert-Butyl cis-3-hydroxycyclobutane-1-carboxylate |

939768-64-6 | 98% | 250mg |

¥182.00 | 2024-04-24 | |

| Chemenu | CM202687-250mg |

cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |

939768-64-6 | 95% | 250mg |

$57 | 2024-07-19 | |

| Enamine | EN300-6748962-0.05g |

rac-tert-butyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate |

939768-64-6 | 95.0% | 0.05g |

$19.0 | 2025-03-21 |

tert-butyl cis-3-hydroxycyclobutanecarboxylate 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, -30 °C; 0.5 h, -30 °C

1.2 Reagents: Water ; cooled

1.3 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C

1.2 Reagents: Water ; cooled

1.3 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C

참조

합성 방법 2

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 1 h, 0 °C

참조

- Preparation of thienopyrimidine derivatives useful as acetyl-CoA carboxylase inhibitors, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건

1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ; 3 h, -78 - -60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 - -60 °C; pH 5 - 6, 0 °C

1.3 Solvents: Ethyl acetate ; 30 min, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 - -60 °C; pH 5 - 6, 0 °C

1.3 Solvents: Ethyl acetate ; 30 min, 0 °C

참조

- Method for synthesis of cis-3-hydroxycyclobutanecarboxylic acid, China, , ,

합성 방법 4

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

참조

- Bifunctional compounds for degrading BTK via ubiquitin proteasome pathway, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; rt → 5 °C; 15 min, 5 °C

참조

- Preparation of spiro-cyclic quinazoline derivatives as phosphodiesterase inhibitors and antiviral agents, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 1 h, rt

참조

- Preparation of heteroarylpyrimidinone derivatives as acetyl-CoAcarboxylase inhibitors, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 30 °C; 2 h, rt

참조

- Preparation of oxadiazole compounds as S1P receptor agonists and antagonists, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 15 min, 0 °C

1.2 Reagents: Water

1.2 Reagents: Water

참조

- Heterocyclic compounds for inhibiting or degrading ITK, compositions, comprising the same methods of their making and methods of their use, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건

1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ; -78 - -60 °C; 4 h, -78 - -60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

참조

- Synthesis of trans-3-hydroxycyclobutylcarboxylic acid from C1-C6 alkyl 3-carbonylcyclobutanecarboylate via reduction, Mitsunobu reaction and hydrolysis, China, , ,

합성 방법 10

반응 조건

참조

- Preparation of isothiocyanatoalkylbenzene derivatives and analogs for use as N-acylethanolamine hydrolyzing acid amidase inhibitors, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, -30 °C; 0.5 h, -30 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C

참조

- Preparation of substituted 1-heteroaryl-bicyclo[1.1.1]pentanyl]acetamides as eukaryotic initiation factor 2B modulators, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 30 °C; 2 h, rt

참조

- Novel oxadiazole compounds as agonists or antagonists of S1P family of G protein coupled receptors and their preparation, United States, , ,

합성 방법 13

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; < 10 °C; 1 h, < 10 °C

참조

- Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor Agonists, Organic Process Research & Development, 2013, 17(4), 666-671

합성 방법 14

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 12 h, rt

참조

- 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties, European Journal of Organic Chemistry, 2023, 26(24),

합성 방법 15

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 2 h, 0 °C

참조

- Preparation of heteroaryldihydropyrimidine derivatives and methods of treating hepatitis B infections, World Intellectual Property Organization, , ,

합성 방법 16

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

참조

- Bifunctional compounds for degrading BTK via ubiquitin proteolytic pathway and their preparation, World Intellectual Property Organization, , ,

tert-butyl cis-3-hydroxycyclobutanecarboxylate Raw materials

tert-butyl cis-3-hydroxycyclobutanecarboxylate Preparation Products

tert-butyl cis-3-hydroxycyclobutanecarboxylate 관련 문헌

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

939768-64-6 (tert-butyl cis-3-hydroxycyclobutanecarboxylate) 관련 제품

- 15840-96-7(Cyclohexyl cyclohexanecarboxylate)

- 1352318-65-0(tert-Butyl N-4-(3-cyanopyridin-2-yl)phenylcarbamate)

- 2171289-34-0(5-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}pyridine-2-carboxylic acid)

- 1091156-02-3(N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopropanecarboxamide)

- 1261790-33-3(6-Fluoro-2-hydroxy-4-(2,4,5-trichlorophenyl)pyridine)

- 3120-36-3(2-(2-Methoxy-ethyl)-6-methyl-pyrimidin-4-ylamine)

- 2229627-17-0(3-(4-bromo-5-methylthiophen-2-yl)methyl-3-methoxyazetidine)

- 1247894-17-2(3-ethoxybenzene-1-sulfonamide)

- 1805984-43-3(Methyl 2-(aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-4-acetate)

- 2167704-32-5(2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid)

추천 공급업체

Amadis Chemical Company Limited

(CAS:939768-64-6)tert-butyl cis-3-hydroxycyclobutanecarboxylate

순결:99%/99%

재다:5g/25g

가격 ($):156.0/545.0